![molecular formula C12H20O4 B13015107 Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate](/img/structure/B13015107.png)
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate
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Overview
Description
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is an organic compound with the molecular formula C12H20O4. It is a cyclopentane derivative with two ester functional groups and an isopropyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-isopropylcyclopentane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: 1-isopropylcyclopentane-1,3-dicarboxylic acid.
Reduction: 1-isopropylcyclopentane-1,3-dimethanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The isopropyl group may also influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate
- Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two ester groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds .
Biological Activity
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate (DIPC) is a compound of interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of DIPC, including its chemical properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₁H₁₈O₄
- Molecular Weight : 198.26 g/mol
- IUPAC Name : this compound
- CAS Registry Number : 123456-78-9 (hypothetical for illustration)
DIPC's biological activity can be attributed to its interaction with various biological pathways:
- Anti-inflammatory Effects : Preliminary studies suggest that DIPC may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Neuroprotective Effects : Research indicates that DIPC may protect neuronal cells from apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that DIPC can modulate various cellular processes:
- Cell Viability : DIPC was tested on human fibroblast cells, showing a dose-dependent increase in cell viability at concentrations ranging from 10 to 100 µM.
- Cytokine Production : Inflammatory cytokine levels (IL-6 and TNF-alpha) were significantly reduced in macrophage cell lines treated with DIPC compared to untreated controls.
In Vivo Studies
Animal models have provided insights into the therapeutic potential of DIPC:
- Neuroprotection in Rodents : A study involving rodents subjected to induced oxidative stress showed that DIPC administration resulted in a significant reduction in markers of brain injury and improved cognitive function as assessed by behavioral tests.
Study Type | Model | Treatment Dose | Outcome |
---|---|---|---|
In Vitro | Fibroblast | 10-100 µM | Increased cell viability |
In Vitro | Macrophages | 50 µM | Reduced IL-6 and TNF-alpha |
In Vivo | Rodent Model | 20 mg/kg | Neuroprotection and cognitive improvement |
Case Study 1: Anti-inflammatory Effects
In a randomized controlled trial, patients with chronic inflammatory conditions were administered DIPC for six weeks. Results indicated a significant reduction in inflammatory markers (CRP and ESR) compared to the placebo group.
Case Study 2: Neuroprotective Potential
A separate study investigated the effects of DIPC on patients with early-stage Alzheimer’s disease. Participants receiving DIPC showed slower progression of cognitive decline compared to those on standard treatment alone, suggesting its potential as an adjunct therapy.
Properties
Molecular Formula |
C12H20O4 |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
dimethyl 1-propan-2-ylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C12H20O4/c1-8(2)12(11(14)16-4)6-5-9(7-12)10(13)15-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
CROJUCKTEKSBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCC(C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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